molecular formula C11H12ClN3 B1519175 3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole CAS No. 1087792-43-5

3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole

Cat. No.: B1519175
CAS No.: 1087792-43-5
M. Wt: 221.68 g/mol
InChI Key: LNJVYAJPRZHFJW-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole is a chemical compound with the molecular formula C11H12ClN3. It features a 1,2,4-triazole heterocyclic core, a five-membered ring structure containing three nitrogen atoms, which is recognized as a privileged scaffold in medicinal chemistry . The 1,2,4-triazole nucleus and its derivatives are the subject of extensive research due to their significant and wide-ranging pharmacological potential . Compounds based on this structure are frequently investigated for their antimicrobial , antifungal , anticancer , anti-inflammatory , anticonvulsant , and antiviral properties . The specific substitution pattern on the triazole ring, including the chloro, phenyl, and isopropyl groups in this molecule, is a key area of study for modulating biological activity and optimizing pharmacokinetic profiles . Researchers value this compound and its analogues as versatile intermediates in organic synthesis and for developing new therapeutic agents. This product is intended for research applications in chemical and pharmaceutical laboratories. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-chloro-5-phenyl-4-propan-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8(2)15-10(13-14-11(15)12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVYAJPRZHFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212925
Record name 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-43-5
Record name 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Molecular Formula: C11H12ClN3
  • Molecular Weight: 219.68 g/mol
  • CAS Number: 50369-42-1

The structure features a triazole ring substituted with a chlorophenyl group and an isopropyl group, which may contribute to its biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit anticonvulsant properties. For example, related compounds have been tested for their ability to protect against convulsions induced by pentylenetetrazole (PTZ). In these studies, certain triazole derivatives demonstrated significant anticonvulsant activity comparable to diazepam, a standard anticonvulsant drug. The effectiveness was quantified using the effective dose (ED50), with some compounds showing ED50 values as low as 1.4 mg/kg .

Antifungal Activity

A review of fluconazole analogs revealed that triazole compounds often exhibit antifungal properties. While specific data on this compound's antifungal activity is limited, related triazoles have shown varying levels of efficacy against fungal strains. For instance, some triazole derivatives demonstrated lower antifungal efficacy than fluconazole but were still effective against certain fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have been tested against various cancer cell lines. One study reported that triazole derivatives exhibited significant activity against colon carcinoma and breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that such compounds may inhibit cancer cell proliferation effectively.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Many triazoles function as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in drug metabolism and synthesis pathways in fungi and cancer cells.
  • Receptor Modulation: Some triazoles may interact with neurotransmitter receptors or other cellular receptors involved in seizure activity or cancer progression.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity StudyCertain triazole derivatives exhibited ED50 values comparable to diazepam in mouse models .
Antifungal Efficacy ReviewTriazoles showed variable antifungal activity; some were less effective than fluconazole but still demonstrated notable action .
Anticancer Activity AssessmentTriazole derivatives displayed significant cytotoxicity against colon carcinoma (IC50 = 6.2 μM) and breast cancer cell lines (IC50 = 27.3 μM) .

Scientific Research Applications

Antifungal Activity

3-Chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole has been investigated for its antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This mechanism makes them effective against various fungal pathogens.

Case Study:
A study demonstrated that triazole derivatives exhibit potent activity against Candida albicans and Aspergillus fumigatus. The compound's structural modifications led to enhanced antifungal potency compared to traditional azoles .

Anticancer Properties

Research indicates that triazole compounds can also exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.

Case Study:
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Fungicides

Due to its antifungal properties, this triazole compound is being explored as a potential fungicide in agriculture. Triazoles are widely used in crop protection for their ability to control fungal diseases.

Case Study:
Field trials have shown that formulations containing this compound effectively reduce the incidence of fungal infections in crops such as wheat and barley. The compound's efficacy was comparable to established fungicides like tebuconazole .

Polymer Additives

The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:
Research has indicated that incorporating this triazole into polyvinyl chloride (PVC) enhances its thermal degradation temperature and improves its mechanical strength. This application is particularly beneficial for producing durable materials for construction and automotive industries .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The pharmacological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituents. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name / ID Substituents (Positions) Molecular Weight (Da) Key Structural Features
Target Compound 3-Cl, 5-Ph, 4-(propan-2-yl) 180 Lipophilic isopropyl group enhances membrane permeability
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole 3-NH2, 5-[4-Cl-2-(2-F-PhO)Ph] 358.8 Amino group and fluorophenoxy moiety enhance anticonvulsant activity
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles 3-(4-Cl-Ph), 5-(pyridin-4-yl) Varies (e.g., 298.7) Pyridinyl group improves antioxidant activity via electron delocalization
5-[4-Methyl-2-(pyridin-4-yl)thiazole-5-yl]-4-(2-methylphenyl)-3-(2-methylbenzylthio)-4H-1,2,4-triazole (B8) 5-(thiazole-pyridinyl), 3-(benzylthio) ~480 Thiazole and benzylthio groups enhance thermal stability (m.p. 197–198°C)
3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole 3-(thiophen-methyl), 4-NH2, 5-(phenylpropylthio) ~540 Sulfur-rich substituents improve radical scavenging

Crystallographic and Conformational Analysis

  • Isostructural Analogues : Compounds 4 and 5 () exhibit triclinic symmetry (P 1̄) with two independent molecules per asymmetric unit. Their planar conformations are disrupted by perpendicular fluorophenyl groups, suggesting substituent-driven packing differences .
  • Electronic Structure : Quantum calculations on oxadiazole-thione derivatives (e.g., HF/6-31G** level) reveal electron delocalization over the triazole ring, a feature likely shared by the target compound .

Preparation Methods

General Synthetic Routes to 1,2,4-Triazoles

1,2,4-Triazoles are typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or thiocarbonyl compounds. Common methods include:

These methods often involve stepwise transformations starting from substituted hydrazines or hydrazides, with functional groups introduced either before or after ring closure to achieve the desired substitution pattern.

Preparation of Chlorinated 1,2,4-Triazole Intermediates

A closely related compound, 3-chloromethyl-1,2,4-triazolin-5-one, has been synthesized using advanced methods involving sulfonic acid salts of semicarbazide. This process offers advantages such as higher purity, faster reaction times, and suitability for scale-up:

  • The process involves reacting alkyl or aryl sulfonic acid salts of semicarbazide with halides under elevated temperatures.
  • The reaction is typically performed in aqueous acidic media (0.5 to 5 N hydrochloric acid or trifluoroacetic acid).
  • The product is isolated by concentration, addition of brine (e.g., aqueous sodium chloride), cooling, and filtration to obtain the solid chlorinated triazole intermediate.

This approach could be adapted for the preparation of 3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole by selecting appropriate starting materials and reaction conditions.

Proposed Synthetic Strategy for this compound

A plausible synthetic route to this compound involves:

  • Step 1: Formation of a substituted hydrazinecarbothioamide or hydrazide bearing the phenyl and isopropyl substituents.
  • Step 2: Cyclization under dehydrative or basic conditions to form the 1,2,4-triazole ring.
  • Step 3: Introduction of the chlorine atom at the 3-position , potentially via chlorination of a methyl or other suitable precursor group on the triazole ring.

This strategy aligns with known methods for preparing substituted triazole derivatives and chlorinated triazoles.

Data Table: Summary of Preparation Conditions and Yields for Related 1,2,4-Triazole Syntheses

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrazinolysis of esters Hydrazine hydrate, ethanol, reflux 70-88 Formation of hydrazides as precursors
2 Cyclization of hydrazides/thioamides Basic media (NaOH, KOH), dehydrating agents 52-86 Formation of 1,2,4-triazole-3-thiones
3 Chlorination of triazole intermediates Halogenating agents in acidic media Not specified Chlorination at 3-position via halide substitution
4 Isolation and purification Concentration, brine addition, cooling, filtration High purity Use of sulfonic acid salts to improve purity and yield

Q & A

Basic: What are the common synthetic routes for 3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole, and what reaction conditions optimize yield?

The synthesis typically involves cyclization of precursors such as substituted hydrazines and nitriles. A standard method includes reacting 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine, followed by cyclization with acetic anhydride and phosphorus oxychloride under reflux conditions . Solvent choice (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for yield optimization. Microwave-assisted synthesis can reduce reaction time (e.g., 45 minutes at 165°C and 12.2 bar) while maintaining high purity . Yields range from 65% to 87% depending on substituent reactivity and purification methods .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining crystal structures . Spectroscopic techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks at m/z 228.07) .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with nucleophilic substitution sites . Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors), with docking scores < -7.0 kcal/mol indicating strong interactions . ADME analysis predicts pharmacokinetic properties, such as bioavailability and LogP values (~2.5–3.5) .

Advanced: How do substituent variations affect biological activity, and what methodological approaches assess this?

Substituents at the 3- and 5-positions significantly modulate bioactivity:

  • Chlorine atoms : Enhance antimicrobial activity (MIC: 4–16 µg/mL against S. aureus) via increased lipophilicity .
  • Aromatic rings : Improve antioxidant activity (e.g., IC₅₀: 12–25 µM in DPPH assays) by stabilizing radical intermediates .
    Structure-activity relationships (SAR) are evaluated through systematic substitution (e.g., replacing chlorine with methyl or thiol groups) and in vitro screening. High-throughput assays (96-well plates) and dose-response curves (EC₅₀ calculations) quantify potency .

Data Contradiction: How to resolve discrepancies in reported reaction yields when varying solvents or catalysts?

Contradictions in yields (e.g., 65% vs. 87% for similar routes) often stem from solvent polarity, catalyst loading, or impurities. Methodological approaches include:

  • Design of Experiments (DOE) : Identifies critical factors (e.g., solvent dielectric constant, temperature gradients) .
  • Error Analysis : Statistical tools (e.g., ANOVA) assess reproducibility, with standard deviations >5% indicating procedural inconsistencies .
  • Purification Protocols : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can alter final yields .

Advanced: What mechanistic pathways govern nucleophilic substitution reactions at the triazole ring?

The chlorine atom at the 3-position undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the triazole ring. For example:

  • Amination : Reacting with NH₃/EtOH at 60°C replaces Cl with NH₂, confirmed by loss of Cl signals in NMR .
  • Thiol Substitution : Using NaSH in DMF forms thiol derivatives (S-C bond at δ 3.5–4.0 ppm in ¹H NMR) .
    Kinetic studies (e.g., monitoring via HPLC) reveal pseudo-first-order kinetics with rate constants k ≈ 0.05–0.1 min⁻¹ .

Basic: What in vitro assays evaluate the compound’s bioactivity?

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀: 15–30 µM) and FRAP (ferric reducing power) quantify free radical neutralization .
  • Cytotoxicity : MTT assays (IC₅₀: 20–50 µM in cancer cell lines) assess anticancer potential .

Advanced: How are crystallographic data validated to ensure structural accuracy?

The ORTEP-III program visualizes thermal ellipsoids and validates bond lengths/angles against expected values (e.g., C-Cl: 1.72–1.76 Å) . PLATON checks for twinning, disorder, and voids, while SHELXL refines R₁ values to <0.05 for high-resolution data . Discrepancies in reported structures (e.g., torsion angles ±5°) are resolved via Hirshfeld surface analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole

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